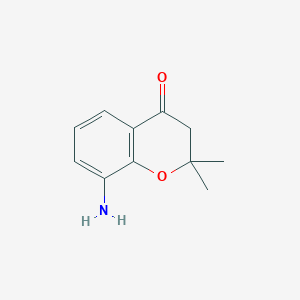

8-amino-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one

Description

Properties

IUPAC Name |

8-amino-2,2-dimethyl-3H-chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-11(2)6-9(13)7-4-3-5-8(12)10(7)14-11/h3-5H,6,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGVDZHDACJPWOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C2=C(O1)C(=CC=C2)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-amino-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one.

Amination Reaction: The key step involves the introduction of an amino group at the 8th position. This can be achieved through a nucleophilic substitution reaction using an appropriate amine source under controlled conditions.

Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The temperature and reaction time are optimized to achieve the desired yield.

Industrial Production Methods

For industrial-scale production, the synthesis process is scaled up with careful optimization of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

8-amino-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

8-amino-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one has a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 8-amino-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: It can inhibit or activate enzymes involved in key biological processes.

Modulating Receptors: The compound may interact with cellular receptors, influencing signal transduction pathways.

Altering Gene Expression: It can affect the expression of genes involved in cell growth, apoptosis, and other cellular functions.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of benzopyran derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of key analogues:

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Amino vs. This may improve interactions with biological targets like enzymes or receptors.

- Anti-Cancer Activity : HIF-4 and HIF-13 (3-benzylchroman-4-ones) demonstrate potent anti-cancer activity against BT549 and HeLa cells, with HIF-4 showing a unique conformational deviation that may influence target binding .

Anti-Cancer Potential

- HIF-4 and HIF-13 : These derivatives bind to p53 protein, a tumor suppressor, suggesting a mechanism involving apoptosis induction. HIF-4's distorted conformation may enhance selectivity .

- 8-Amino Derivative: While direct anti-cancer data are unavailable, its amino group could facilitate interactions with kinases or DNA repair enzymes, analogous to amino-substituted flavonoids .

Enzyme Modulation

- Methoxy Derivatives : Methoxylation at C-7 (as in 7-methoxy-2,2-dimethyl compound) is associated with improved metabolic stability, a critical factor in drug design .

- Halogenated Derivatives : Bromo/chloro groups may act as electron-withdrawing substituents, altering the electronic environment of the benzopyran core and affecting enzyme inhibition profiles .

Biological Activity

8-Amino-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one, also known as 8-aminochromenone, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The chemical structure of this compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃N₁O₂ |

| Molecular Weight | 191.23 g/mol |

| CAS Number | 1785135-30-9 |

| IUPAC Name | 8-amino-2,2-dimethyl-3,4-dihydrochromen-4-one |

Biological Activities

The biological activities of this compound have been explored through various studies highlighting its pharmacological potential:

1. Antioxidant Activity

Research indicates that derivatives of chromenone compounds exhibit significant antioxidant properties. The presence of the amino group enhances electron donation capabilities, thus improving radical scavenging activity. For instance, studies have shown that similar compounds can effectively reduce oxidative stress markers in cellular models.

2. Antimicrobial Activity

8-aminochromenone has demonstrated antimicrobial properties against various pathogens. In vitro studies reported effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MIC) ranging from 10 to 50 µg/mL depending on the specific derivative tested.

3. Anticancer Activity

Preliminary research has suggested that this compound exhibits anticancer properties by inducing apoptosis in cancer cell lines. For example:

- Case Study : A study involving human breast cancer cells (MCF-7) showed that treatment with 8-aminochromenone resulted in a dose-dependent decrease in cell viability and an increase in apoptotic markers.

4. Anti-inflammatory Effects

The compound has been observed to inhibit pro-inflammatory cytokines in vitro. It appears to modulate pathways associated with inflammation, potentially providing therapeutic benefits for inflammatory diseases.

The mechanisms underlying the biological activity of 8-aminochromenone are still under investigation but may involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as cyclooxygenase (COX), which play a critical role in inflammation and pain.

- Modulation of Signaling Pathways : The compound may influence signaling pathways involved in cell proliferation and apoptosis.

Research Findings

A summary of notable research findings related to the biological activity of 8-aminochromenone is presented below:

Q & A

Basic Question: What are the common synthetic routes for 8-amino-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one, and what critical parameters influence yield?

Answer:

The synthesis typically involves condensation reactions followed by cyclization of precursor molecules. For example, substituted benzopyran derivatives are synthesized via acid- or base-catalyzed reactions, where temperature (80–120°C) and pH (6–8) are tightly controlled to avoid side reactions like premature ring-opening or oxidation . Purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is critical to isolate the target compound from byproducts such as unreacted amines or dimerized intermediates . Yield optimization requires monitoring reaction kinetics and avoiding moisture, which can hydrolyze intermediates.

Basic Question: How is the structure of this compound confirmed experimentally?

Answer:

Structural confirmation relies on multinuclear NMR spectroscopy (¹H, ¹³C, DEPT-135) to resolve the benzopyran core and substituents. Key signals include the C4 carbonyl peak at ~190–200 ppm in ¹³C NMR and the NH₂ group at δ 4.5–5.5 ppm in ¹H NMR . Mass spectrometry (HRMS-ESI) confirms molecular weight (e.g., [M+H]+ at m/z 219.1). X-ray diffraction (XRD) of crystallized samples provides definitive proof of the dihydro-2H configuration and spatial arrangement of the dimethyl and amino groups .

Advanced Question: How can researchers address low yields in the synthesis of this compound due to competing side reactions?

Answer:

Low yields often stem from oxidation of the dihydrobenzopyran ring or incomplete cyclization . Strategies include:

- Using inert atmospheres (N₂/Ar) to prevent oxidation.

- Optimizing catalyst loading (e.g., 5–10 mol% p-toluenesulfonic acid) to accelerate cyclization .

- Employing microwave-assisted synthesis to reduce reaction time and minimize degradation .

- Introducing protecting groups (e.g., acetyl for NH₂) to stabilize reactive intermediates during condensation .

Advanced Question: What methodologies are recommended for evaluating the biological activity of this compound in kinase inhibition assays?

Answer:

For kinase inhibition studies:

- Use ATP-competitive binding assays with recombinant kinases (e.g., CDK2 or EGFR) and measure IC₅₀ values via fluorescence polarization .

- Validate selectivity using kinome-wide profiling (e.g., Eurofins KinaseProfiler®) to identify off-target effects.

- Pair biochemical assays with cellular models (e.g., cancer cell lines) to assess permeability and cytotoxicity. Dose-response curves (0.1–100 µM) and Western blotting for phospho-targets are critical .

Advanced Question: How should researchers resolve contradictions between computational docking predictions and experimental binding data for this compound?

Answer:

Discrepancies often arise from solvent effects or protein flexibility not modeled in docking. Mitigation strategies:

- Perform molecular dynamics (MD) simulations (e.g., 100 ns trajectories) to account for conformational changes .

- Validate docking poses with alchemical free-energy calculations (e.g., FEP+).

- Re-examine experimental conditions: Ensure compound purity (HPLC ≥95%) and avoid aggregation artifacts using detergents (e.g., 0.01% Tween-20) .

Basic Question: What analytical techniques are suitable for quantifying this compound in complex matrices (e.g., cell lysates)?

Answer:

Reverse-phase HPLC with UV detection (λ = 254 nm) is standard, using a C18 column and acetonitrile/water gradients (retention time ~8–10 min) . For enhanced sensitivity, LC-MS/MS in MRM mode (e.g., m/z 219→147 transition) achieves detection limits of 1–10 ng/mL. Internal standards (e.g., deuterated analogs) correct for matrix effects .

Advanced Question: How can researchers design structure-activity relationship (SAR) studies to optimize the bioactivity of this compound?

Answer:

- Systematic substituent variation : Replace the 2,2-dimethyl group with bulkier tert-butyl or smaller methyl groups to probe steric effects .

- Modify the 8-amino group to acetyl or sulfonamide derivatives to enhance hydrogen bonding.

- Test ring-saturated analogs (e.g., tetrahydrobenzopyrans) to assess conformational rigidity .

- Use free-Wilson analysis or 3D-QSAR (CoMFA) to correlate structural features with activity .

Advanced Question: What computational tools are recommended for predicting the metabolic stability of this compound?

Answer:

- CYP450 metabolism prediction : Use in silico tools like StarDrop™ or Schrödinger’s ADMET Predictor to identify labile sites (e.g., NH₂ oxidation) .

- MD simulations with liver microsomal enzymes (e.g., CYP3A4) to model binding orientations.

- Validate predictions with in vitro microsomal assays (human liver S9 fractions) and monitor half-life (t₁/₂) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.